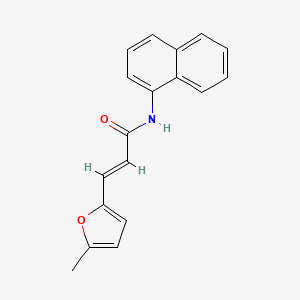
N-(3-acetylphenyl)-N'-(4-chloro-2-fluorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetylphenyl)-N'-(4-chloro-2-fluorophenyl)urea, also known as ACY-1215, is a small molecule inhibitor of the histone deacetylase 6 (HDAC6) enzyme. It has been shown to have potential therapeutic applications in a variety of diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
Scientific Research Applications
N-(3-acetylphenyl)-N'-(4-chloro-2-fluorophenyl)urea has been shown to have potential therapeutic applications in a variety of diseases. In cancer, N-(3-acetylphenyl)-N'-(4-chloro-2-fluorophenyl)urea has been shown to inhibit the growth of multiple myeloma cells and enhance the efficacy of other cancer treatments. In neurodegenerative disorders, N-(3-acetylphenyl)-N'-(4-chloro-2-fluorophenyl)urea has been shown to improve cognitive function in animal models of Huntington's disease and Alzheimer's disease. In autoimmune diseases, N-(3-acetylphenyl)-N'-(4-chloro-2-fluorophenyl)urea has been shown to reduce inflammation and improve symptoms in animal models of multiple sclerosis and lupus.
Mechanism of Action
N-(3-acetylphenyl)-N'-(4-chloro-2-fluorophenyl)urea inhibits the activity of the HDAC6 enzyme, which is involved in the regulation of gene expression and protein degradation. HDAC6 is overexpressed in many diseases, including cancer and neurodegenerative disorders, and its inhibition by N-(3-acetylphenyl)-N'-(4-chloro-2-fluorophenyl)urea has been shown to have therapeutic effects. By inhibiting HDAC6, N-(3-acetylphenyl)-N'-(4-chloro-2-fluorophenyl)urea promotes the accumulation of misfolded proteins, leading to their degradation by the proteasome. This mechanism of action has been shown to be effective in reducing the growth of cancer cells and improving cognitive function in animal models of neurodegenerative disorders.
Biochemical and Physiological Effects
The inhibition of HDAC6 by N-(3-acetylphenyl)-N'-(4-chloro-2-fluorophenyl)urea has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(3-acetylphenyl)-N'-(4-chloro-2-fluorophenyl)urea induces the accumulation of misfolded proteins, leading to their degradation by the proteasome. This results in the inhibition of cell growth and the induction of apoptosis. In neurodegenerative disorders, N-(3-acetylphenyl)-N'-(4-chloro-2-fluorophenyl)urea promotes the clearance of misfolded proteins, reducing their accumulation and improving cognitive function. In autoimmune diseases, N-(3-acetylphenyl)-N'-(4-chloro-2-fluorophenyl)urea reduces inflammation by inhibiting the activity of immune cells.
Advantages and Limitations for Lab Experiments
N-(3-acetylphenyl)-N'-(4-chloro-2-fluorophenyl)urea has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized with high yield and purity. It has been shown to have potent inhibitory activity against HDAC6, making it a useful tool for studying the role of HDAC6 in disease. However, N-(3-acetylphenyl)-N'-(4-chloro-2-fluorophenyl)urea also has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. It also has low bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for research on N-(3-acetylphenyl)-N'-(4-chloro-2-fluorophenyl)urea. One area of interest is the development of more potent and selective HDAC6 inhibitors. This could lead to the development of more effective treatments for cancer, neurodegenerative disorders, and autoimmune diseases. Another area of interest is the investigation of the role of HDAC6 in other diseases, such as infectious diseases and metabolic disorders. Finally, the development of new formulations of N-(3-acetylphenyl)-N'-(4-chloro-2-fluorophenyl)urea with improved solubility and bioavailability could enhance its effectiveness in vivo.
Synthesis Methods
The synthesis of N-(3-acetylphenyl)-N'-(4-chloro-2-fluorophenyl)urea involves the reaction of 4-chloro-2-fluoroaniline with 3-acetylphenyl isocyanate. The resulting product is then treated with hydrochloric acid and sodium hydroxide to yield N-(3-acetylphenyl)-N'-(4-chloro-2-fluorophenyl)urea in high purity. The synthesis method has been optimized to produce N-(3-acetylphenyl)-N'-(4-chloro-2-fluorophenyl)urea with high yield and purity, making it suitable for use in scientific research.
properties
IUPAC Name |
1-(3-acetylphenyl)-3-(4-chloro-2-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O2/c1-9(20)10-3-2-4-12(7-10)18-15(21)19-14-6-5-11(16)8-13(14)17/h2-8H,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBVNTFEPXUPIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Acetylphenyl)-3-(4-chloro-2-fluorophenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(1-isobutyl-1H-indol-3-yl)methylene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5755035.png)

![N'-[(3,4-diethoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5755061.png)
![11-chloro-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B5755069.png)


![4-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]morpholine](/img/structure/B5755089.png)
![4-bromobenzaldehyde [2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B5755118.png)

![2-[2-methyl-4-(1-piperidinyl)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5755129.png)

![4-{4-[(phenylthio)methyl]benzoyl}morpholine](/img/structure/B5755135.png)
![2-bromo-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5755137.png)
![1-(2-chlorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5755140.png)